2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide
Description
This compound features a pyrazole core substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a morpholino moiety. The morpholino group likely improves solubility and pharmacokinetic properties, while the 4-chlorophenyl and 3-methoxybenzyl substituents may influence target binding affinity and metabolic stability. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly for antimicrobial or CNS-targeted applications .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-30-20-4-2-3-17(13-20)14-25-22(29)16-28-15-21(18-5-7-19(24)8-6-18)23(26-28)27-9-11-31-12-10-27/h2-8,13,15H,9-12,14,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUCUIHJAFRGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a pyrazole derivative that exhibits significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, and oxygen atoms, which are crucial for its biological interactions. The structure consists of a pyrazole ring, a morpholino group, and aromatic substituents, contributing to its lipophilicity and binding affinity to various biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, show promising anticancer activity. They have been found to inhibit key enzymes and pathways involved in tumor growth:
- BRAF(V600E) Inhibition : A study demonstrated that certain pyrazole derivatives exhibit strong inhibitory effects against BRAF(V600E), a mutation commonly associated with melanoma and other cancers .
- EGFR Inhibition : The compound may also interact with the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties:
- Nitric Oxide Production : It inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting its utility in treating inflammatory diseases.
- Cell Membrane Integrity : Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis, which can be beneficial in developing antimicrobial agents .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Introduction of the Morpholino Group : The intermediate pyrazole undergoes reaction with morpholine in the presence of a catalyst to form the morpholino-pyrazole derivative.
- Acylation : Finally, acylation with 4-chlorobenzoyl chloride and 3-methoxybenzoyl chloride yields the target compound.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()
- Structural Differences: Pyrazole 3-position: Cyano (-CN) vs. morpholino in the target compound. Acetamide substituent: Chlorine vs. 3-methoxybenzyl.
- The 3-methoxybenzyl group in the target compound introduces a bulkier, aromatic substituent that may enhance π-π stacking interactions in biological targets, unlike the smaller chloroacetamide in ’s compound.
- The target compound’s morpholino and methoxybenzyl groups could redirect activity toward eukaryotic targets, such as antimicrobial or CNS receptors .
N-Substituted 2-Arylacetamides ()
- Structural Differences: Core: Pyrazole vs. 2,3-dihydro-1H-pyrazol-4-yl ring. Substituents: Dichlorophenyl and phenyl groups vs. 4-chlorophenyl and morpholino.
- Functional Implications: The dihydro-pyrazole in ’s compound introduces conformational rigidity, whereas the target compound’s pyrazole-morpholino linkage may allow greater flexibility.
- Crystallography :
Morpholino-Containing Antimalarial Agents ()
- Structural Differences: The antimalarial compound in includes a 3-oxomorpholino group linked to a phenylpyrazole-carboxamide, differing from the target compound’s 3-morpholino-pyrazole and 3-methoxybenzyl-acetamide.
- Functional Implications: Both compounds leverage morpholino derivatives for solubility and target engagement. The 3-oxomorpholino group in may enhance metabolic stability compared to the saturated morpholino ring in the target compound.
- Synthetic Routes: employs catalytic acetic acid and isopropyl alcohol for Schiff base formation, whereas the target compound’s synthesis likely involves coupling of morpholino-pyrazole intermediates with 3-methoxybenzylamine derivatives .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
